5,6-Dichloro-2-methylpyridine-3-carbonitrile
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Overview
Description
5,6-Dichloro-2-methylpyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Cl2N2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions, a methyl group at the 2nd position, and a nitrile group at the 3rd position. This compound is used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-methylpyridine-3-carbonitrile typically involves the chlorination of 2-methylpyridine-3-carbonitrile. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a flow reactor, which allows for better control over reaction parameters and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-methylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 5,6-Dichloro-2-methylpyridine-3-amine.
Oxidation: 5,6-Dichloro-2-methylpyridine-3-carboxylic acid.
Scientific Research Applications
5,6-Dichloro-2-methylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-methylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the nitrile group can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-methylpyridine: Similar structure but lacks the nitrile group.
2,3-Dichloro-5-methylpyridine: Similar structure but with different positions of chlorine atoms and methyl group.
Uniqueness
5,6-Dichloro-2-methylpyridine-3-carbonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine atoms and the nitrile group makes it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
5,6-dichloro-2-methylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGWTNSBGVYKSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1C#N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604665 |
Source
|
Record name | 5,6-Dichloro-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66122-95-0 |
Source
|
Record name | 5,6-Dichloro-2-methylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20604665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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